molecular formula C16H10ClNO2 B187155 2-(2-Chlorophenyl)quinoline-4-carboxylic acid CAS No. 20389-09-7

2-(2-Chlorophenyl)quinoline-4-carboxylic acid

Cat. No. B187155
CAS RN: 20389-09-7
M. Wt: 283.71 g/mol
InChI Key: QBRGQUCIJZKQAY-UHFFFAOYSA-N
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Description

“2-(2-Chlorophenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 20389-09-7 . It has a molecular weight of 283.71 . The IUPAC name for this compound is 2-(2-chlorophenyl)-4-quinolinecarboxylic acid .


Synthesis Analysis

While specific synthesis methods for “2-(2-Chlorophenyl)quinoline-4-carboxylic acid” were not found, quinoline derivatives have been synthesized using various methods . For instance, the Conrad–Limpach method employs aniline derivatives as a precursor, which are condensed with β-ketoesters under suitable reaction conditions to form 4-hydroxy quinolines .


Molecular Structure Analysis

The InChI code for “2-(2-Chlorophenyl)quinoline-4-carboxylic acid” is 1S/C16H10ClNO2/c17-13-7-3-1-6-11(13)15-9-12(16(19)20)10-5-2-4-8-14(10)18-15/h1-9H,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid powder at ambient temperature . It has a boiling point of 264-266°C .

Scientific Research Applications

Antimicrobial Applications

2-(2-Chlorophenyl)quinoline-4-carboxylic acid and its derivatives have been studied extensively for their antimicrobial properties. Kumar and Kumar (2021) synthesized and evaluated the antimicrobial activity of new quinoline derivatives, including those with a chlorophenyl group, against a variety of microorganisms, demonstrating significant activity. Similarly, Bhatt and Agrawal (2010) reported on the synthesis of quinoline-4-carboxylic acid derivatives through microwave-irradiated methods, observing broad-spectrum antimicrobial activity, particularly against Streptococcus pyogenes and Pseudomonas aeruginosa (Kumar & Kumar, 2021) (Bhatt & Agrawal, 2010).

Crystal Structure and Spectroscopy

The crystal structure and spectroscopic properties of quinoline derivatives, including chlorophenyl variants, have been the subject of several studies. Polo-Cuadrado et al. (2021) analyzed the crystal structure of a related quinoline compound using X-ray diffraction and spectroscopy, providing insights into the molecular geometry and electronic properties of these compounds (Polo-Cuadrado et al., 2021).

Anticancer Research

Research has also focused on the potential anticancer applications of chlorophenyl quinoline derivatives. Bhatt, Agrawal, and Patel (2015) synthesized amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives and evaluated their cytotoxic activity against various carcinoma cell lines, finding significant anticancer activity in some compounds (Bhatt, Agrawal, & Patel, 2015).

Photovoltaic and Optical Properties

The photovoltaic and optical properties of chlorophenyl quinoline derivatives have been explored as well. Zeyada, El-Nahass, and El-Shabaan (2016) investigated the structural and optical properties of chlorophenyl quinoline thin films, revealing potential applications in organic–inorganic photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(2-chlorophenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2/c17-13-7-3-1-6-11(13)15-9-12(16(19)20)10-5-2-4-8-14(10)18-15/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRGQUCIJZKQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296531
Record name 2-(2-chlorophenyl)quinoline-4-carboxylic acid
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Molecular Weight

283.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)quinoline-4-carboxylic acid

CAS RN

20389-09-7
Record name 2-(2-Chlorophenyl)-4-quinolinecarboxylic acid
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Record name 20389-09-7
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Record name 2-(2-chlorophenyl)quinoline-4-carboxylic acid
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Record name 2-(2-chlorophenyl)quinoline-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DB Patel, RH Vekariya, KD Patel… - Journal of …, 2018 - Wiley Online Library
A series of 2‐(2‐(2‐chlorophenyl)quinoline‐4‐carbonyl)‐N‐substituted hydrazinecarbothioamide derivatives were synthesized by facile and efficient conventional method. The …
Number of citations: 7 onlinelibrary.wiley.com
DB Patel, DP Rajani, SD Rajani… - Journal of Heterocyclic …, 2020 - Wiley Online Library
P‐Toluenesulfonic acid, being an efficient, nonhazardous, and fast accessible organocatalyst, was used for the preparation of quinoline‐4‐carboxylic acid derivatives via a one‐pot …
Number of citations: 14 onlinelibrary.wiley.com
Q Hui, L Zhang, J Feng, L Zhang - Frontiers in Chemistry, 2022 - frontiersin.org
Inhibition of histone deacetylases (HDACs) has been extensively studied in the development of anticancer drugs. In discovery of potent HDAC inhibitors with novel structures, 2-…
Number of citations: 2 www.frontiersin.org
T Van de Walle, L Cools, S Mangelinckx… - European Journal of …, 2021 - Elsevier
Quinoline, a privileged scaffold in medicinal chemistry, has always been associated with a multitude of biological activities. Especially in antimalarial and anticancer research, quinoline …
Number of citations: 32 www.sciencedirect.com
BP Raiguru, J Panda, S Mohapatra, S Nayak - Bioorganic Chemistry, 2023 - Elsevier
In this 21 st century, Malaria remains a global burden and causes massive economic trouble to disease-endemic nations. The control and eradication of malaria is a major challenge …
Number of citations: 1 www.sciencedirect.com

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